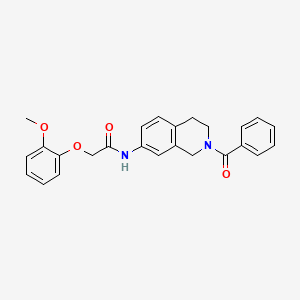

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

This compound features a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 2-(2-methoxyphenoxy)acetamide moiety at position 5.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-21-12-11-18-13-14-27(16-20(18)15-21)25(29)19-7-3-2-4-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTWZTIGNDAWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a benzoyl group and a methoxyphenoxy moiety attached to an acetamide functional group. Its molecular formula is with a molecular weight of approximately 393.46 g/mol. The unique structural attributes of this compound suggest various interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.46 g/mol |

| IUPAC Name | This compound |

Neuroprotective Effects

Research on related tetrahydroisoquinoline derivatives has indicated potential neuroprotective effects. For instance, compounds with similar structures have been shown to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are critical in mood regulation and neuroprotection .

Anti-inflammatory Properties

Compounds derived from the tetrahydroisoquinoline framework have also demonstrated anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the tetrahydroisoquinoline core can significantly impact biological activity. For example:

- Substituent Variations : Changing substituents on the benzoyl or acetamide groups can alter receptor affinity and selectivity.

- Core Modifications : Variations in the tetrahydroisoquinoline structure itself have been linked to changes in pharmacological profiles, including increased potency against specific targets .

Case Study 1: Inhibition of Neurotransmitter Reuptake

A study investigating a series of tetrahydroisoquinoline derivatives found that certain modifications enhanced their inhibitory effects on SERT, NET, and DAT. This suggests that this compound could potentially exhibit similar or enhanced activity against these targets if properly modified .

Case Study 2: Anti-inflammatory Activity

Another study focused on tetrahydroisoquinoline derivatives demonstrated significant anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in macrophage models. This highlights the potential for this compound to exhibit similar therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroisoquinoline-Based Analogs

Key Examples:

- N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30): Substituents: Diethylamino and methoxy groups at the aromatic ring. Role: Selective orexin-1 receptor antagonist with 76% synthetic yield . Comparison: The target compound lacks the diethylamino group but shares methoxy and acetamide motifs, suggesting divergent receptor affinities.

- N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (33): Substituents: Benzylamino group. Role: High-yield (82%) synthesis via benzyl bromide alkylation . Comparison: The benzoyl group in the target compound may confer greater steric hindrance than benzylamino, altering binding kinetics.

Structural Insights:

- Position 7 Acetamide: The 2-methoxyphenoxy chain differentiates it from dimethoxy-substituted analogs (e.g., compound 30), which prioritize orexin receptor selectivity .

Heterocyclic Acetamide Derivatives

Thiadiazole-Based Compounds ():

- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Melting Point: 135–136°C; Yield: 72% . Comparison: Replacing the thiadiazole core with tetrahydroisoquinoline increases molecular complexity and may enhance CNS penetration.

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Melting Point: 135–136°C; Yield: 85% .

Phenoxy Acetamide Derivatives ():

- N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide: Role: Anti-inflammatory and analgesic agent . Comparison: The bicyclic system in these derivatives contrasts with the tetrahydroisoquinoline core, likely altering pharmacokinetic profiles.

Physical Properties

Pharmacological and Functional Insights

- Orexin Receptor Antagonists: Analogs in show substituent-dependent selectivity. The target compound’s benzoyl group may reduce orexin affinity compared to diethylamino-substituted derivatives .

- Anti-Inflammatory Potential: Phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the target compound could share similar properties if the 2-methoxyphenoxy group engages COX-2 or NF-κB pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.